N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Lipophilicity Drug Design Fragment-Based Drug Discovery

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4) is a synthetic organic compound belonging to the class of N-substituted benzylamines. It features a piperidine ring attached to a benzyl group, which is further connected to a propylamine moiety.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 852180-56-4
Cat. No. B1310987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Piperidin-1-ylbenzyl)-N-Propylamine
CAS852180-56-4
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=C(C=C1)N2CCCCC2
InChIInChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3
InChIKeyARYMGIDXUZMGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4): Fragment-Based Research Tool and Building Block


N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (CAS 852180-56-4) is a synthetic organic compound belonging to the class of N-substituted benzylamines . It features a piperidine ring attached to a benzyl group, which is further connected to a propylamine moiety . This structural arrangement categorizes the molecule as a small fragment (MW: 232.36 g/mol) [1], commonly employed in fragment-based drug discovery (FBDD) as a versatile scaffold for molecular linking, expansion, and modification . Its physicochemical properties, including a calculated LogP of 3.63 and a polar surface area (PSA) of 15.27 Ų [2], make it a suitable starting point for hit-to-lead optimization programs, particularly in projects targeting central nervous system (CNS) disorders and enzyme inhibition .

The Criticality of the N-Propyl Substituent: Why Analogs of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Cannot Be Casually Substituted


In the context of N-(4-piperidin-1-ylbenzyl)amines, the specific alkyl substitution on the exocyclic nitrogen atom is a critical determinant of the molecule's physicochemical and, consequently, its biological profile. Minor changes, such as substituting the propyl group for a methyl [1], isopropyl [2], or cyclopropyl [3] moiety, result in significant alterations to key properties like lipophilicity (LogP) and steric bulk, while preserving the same hydrogen-bonding capacity (PSA) . These alterations directly influence a compound's behavior in biological assays, including membrane permeability, target binding kinetics, and metabolic stability [4]. Therefore, in structure-activity relationship (SAR) studies, fragment linking, or any precision-dependent research, the casual substitution of one N-alkyl analog for another is invalid and will confound experimental results, underscoring the need for precise, compound-specific procurement.

Quantitative Differentiation of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine from Closest Analogs: A Comparative Evidence Guide


Lipophilicity (LogP) Differentiation: N-Propyl vs. N-Methyl and N-Cyclopropyl Analogs

The target compound, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, exhibits a calculated LogP of 3.6324, which is significantly higher than its N-methyl analog (LogP ~2.85) and moderately higher than its N-cyclopropyl analog (LogP 3.3848) [1][2][3]. This difference in lipophilicity is crucial as it directly impacts the compound's ability to cross biological membranes, such as the blood-brain barrier (BBB), and influences its binding affinity to hydrophobic pockets on target proteins .

Lipophilicity Drug Design Fragment-Based Drug Discovery Physicochemical Properties

Molecular Size and Flexibility: A Comparison of Rotatable Bonds in N-Alkyl Analogs

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine contains 5 rotatable bonds, which is greater than its N-methyl analog (3 rotatable bonds) and equal to its N-isopropyl analog (4 rotatable bonds) [1][2][3]. This higher degree of conformational flexibility allows the propyl chain to adopt multiple spatial orientations, potentially enabling a better fit into diverse protein binding pockets or facilitating entropically favorable binding modes . The increased flexibility, compared to the more constrained N-methyl version, offers a distinct tool for SAR exploration.

Molecular Flexibility Conformational Analysis Fragment-Based Drug Discovery Scaffold Optimization

Maintained Hydrogen Bonding Potential: Identical PSA Across N-Alkyl Series

The calculated polar surface area (PSA) for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is 15.27 Ų, which is identical to the PSA of its N-methyl, N-isopropyl, and N-cyclopropyl analogs [1][2][3][4]. This indicates that while the alkyl substituent alters lipophilicity and steric bulk, it does not affect the compound's capacity for forming hydrogen bonds. This property is crucial for predicting passive membrane permeability, where a low PSA (typically <90 Ų) is favorable for crossing lipid bilayers, including the blood-brain barrier [5].

Polar Surface Area Membrane Permeability Drug-Likeness Physicochemical Properties

Fragment-Based Drug Discovery (FBDD) Application: The N-Benzylpiperidine Motif

The N-(4-piperidin-1-ylbenzyl) core, which defines the class to which N-(4-Piperidin-1-ylbenzyl)-N-Propylamine belongs, is a validated fragment in drug discovery, particularly for engaging cation-π interactions with aromatic residues in protein binding pockets . This structural motif is common in ligands for G protein-coupled receptors (GPCRs), ion channels, and enzymes . The N-propyl substituent of the target compound provides a specific starting point for optimizing these interactions, offering a balance of size and lipophilicity that is distinct from smaller or bulkier N-alkyl groups .

Fragment-Based Drug Discovery Medicinal Chemistry N-Benzylpiperidine Scaffold Hopping

Tyrosinase Inhibition Potential: A Shared Mechanism with Piperidine Amides

Recent studies on piperidine amides have demonstrated the potential of piperidine-containing fragments as tyrosinase inhibitors [1]. While specific IC50 data for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine against tyrosinase is not available in the primary literature, its core structure aligns with the piperidine-based fragments that have shown inhibitory activity. In a study of related piperidine amides, the most potent compound exhibited a pIC50 of 4.99 in a monophenolase assay, and another showed a pIC50 of 4.18 in a diphenolase assay [1]. The target compound, with its N-benzylpiperidine core, provides a starting scaffold for exploring this therapeutic space.

Tyrosinase Inhibition Enzyme Assay Melanogenesis Piperidine Derivatives

Optimal Research and Industrial Applications for N-(4-Piperidin-1-ylbenzyl)-N-Propylamine Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

As a fragment molecule with a well-defined N-benzylpiperidine core , N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is ideally suited for inclusion in FBDD screening libraries . Its physicochemical properties—specifically its moderate lipophilicity (LogP 3.63) and low PSA (15.27 Ų) [1]—position it as a promising starting point for developing CNS-penetrant lead compounds. Its distinct LogP profile, when compared to the N-methyl analog [2], allows researchers to probe the effects of increased lipophilicity on target binding and permeability without altering hydrogen-bonding potential [3].

Structure-Activity Relationship (SAR) Exploration of GPCR Ligands

The N-benzylpiperidine motif is a privileged scaffold for engaging GPCRs . N-(4-Piperidin-1-ylbenzyl)-N-Propylamine, with its specific N-propyl substituent, provides a valuable intermediate for synthesizing and evaluating a new series of GPCR ligands . The compound's 5 rotatable bonds offer greater conformational flexibility than the N-methyl analog [1], which may be critical for optimizing interactions with flexible or cryptic binding pockets. Procurement of this specific analog is essential for generating consistent and interpretable SAR data [2].

Scaffold for Tyrosinase Inhibitor Development

Based on the established activity of piperidine-containing compounds as tyrosinase inhibitors , N-(4-Piperidin-1-ylbenzyl)-N-Propylamine serves as a foundational building block for synthesizing novel analogs. Researchers can use this compound to explore the impact of different N-alkyl chains on enzyme inhibition potency and selectivity, leveraging the balanced lipophilicity of the N-propyl group as a starting point for further optimization . The compound's role as a fragment allows for rapid exploration of chemical space around the tyrosinase active site [1].

Physicochemical Property Benchmarking in Medicinal Chemistry

Due to the availability of consistent, comparable data for its N-alkyl analogs , N-(4-Piperidin-1-ylbenzyl)-N-Propylamine can serve as a benchmark compound for studying the impact of small structural changes on drug-like properties. Researchers can use this series to calibrate computational models for LogP prediction, evaluate the correlation between calculated and experimental properties, and teach fundamental medicinal chemistry principles [1]. The high purity (95-97%) [2] of the commercially available compound ensures reliable and reproducible results for these studies.

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